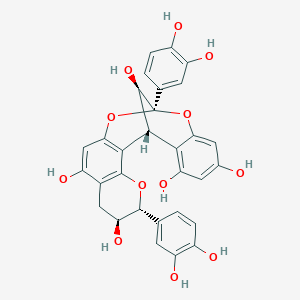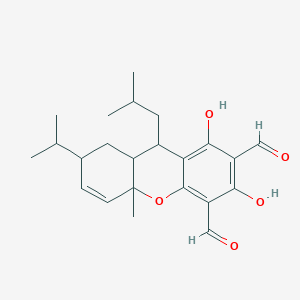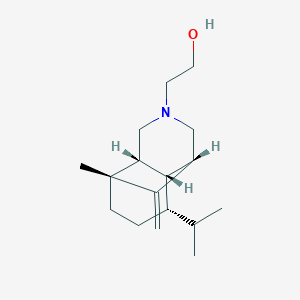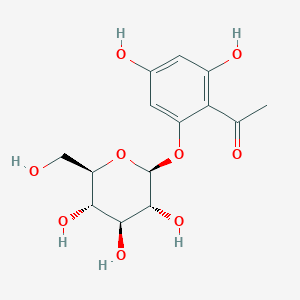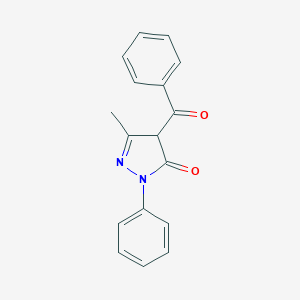
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one
Übersicht
Beschreibung
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, also known as HPMBP, is a complexing agent that forms very stable metal complexes. It is used for the extraction and separation of trace metals for Atomic Absorption Spectroscopy (AAS) and the determination of metals by High-Performance Liquid Chromatography (HPLC) separation of complexes .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 23 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), and 1 hydrazone .Chemical Reactions Analysis
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been used in the liquid-liquid extraction of gadolinium (Gd (III) ion) with a chelating compound . It has also been used in the synthesis and characterization of bioactive acylpyrazolone sulfanilamides and their transition metal complexes .Physical And Chemical Properties Analysis
The compound has a melting point of 90-92 °C. Its empirical formula is C17H14N2O2, and its molecular weight is 278.31 . It is a yellow solid with a molar conductivity of 16.02 ohm^-1 cm^2 mol^-1 in DMF .Wissenschaftliche Forschungsanwendungen
1. Solvent Extraction of Gadolinium (III) Ion
- Application Summary: This compound is used as a chelating agent in the liquid-liquid extraction of gadolinium (III) ion .
- Methods of Application: The process parameters are determined by employing two ionic liquids and CHCl3 as diluents . The distribution ratios in an aqueous medium are increased by the ionic liquid .
- Results: Enhanced solvent extraction and improved separation are demonstrated upon the addition of ethylene glycol . The role of the ionic diluent in complexation processes and selectivity with the employment of the chelating agent for various metal s-, p-, d-, and f-cations is highlighted .
2. Formation of Metal Complexes
- Application Summary: The compound forms very stable metal complexes, which have potential bioactive properties .
- Methods of Application: The compound is used to form complexes with Mn (II), Ni (II), Co (II), and Cu (II) ions . These complexes are formed by coordinating to the metal ion through the azomethine nitrogen C=N and the keto oxygen C=O .
- Results: The proposed structures of these complexes are justified by elemental analysis, FTIR spectroscopy, UV-VIS spectrophotometry, and Bohr magnetic moments . The complexes show biological activities in relation to employed standard medicinal drugs .
3. Extraction and Separation of Trace Metals
- Application Summary: The compound is used as a complexing agent for the extraction and separation of trace metals for Atomic Absorption Spectroscopy (AAS) .
- Methods of Application: The compound forms very stable metal complexes, which are used for the extraction and separation of trace metals .
- Results: The compound is effective in the determination of metals by High-Performance Liquid Chromatography (HPLC) separation of complexes .
4. Non-Aqueous Solvent Extraction
- Application Summary: This compound is used in the non-aqueous solvent extraction of gadolinium (Gd (III) ion) .
- Methods of Application: The process parameters are determined by employing two ionic liquids and CHCl3 as diluents . The distribution ratios in an aqueous medium are increased by the ionic liquid .
- Results: Enhanced solvent extraction and improved separation are demonstrated upon the addition of ethylene glycol . The role of the ionic diluent in complexation processes and selectivity with the employment of the chelating agent for various metal s-, p-, d-, and f-cations is highlighted .
5. Bioactive Pyrazolone Phenylhydrazones
- Application Summary: The compound forms bioactive pyrazolone phenylhydrazones .
- Methods of Application: The compound is used to form complexes with Mn (II), Ni (II), Co (II), and Cu (II) ions . These complexes are formed by coordinating to the metal ion through the azomethine nitrogen C=N and the keto oxygen C=O .
- Results: The proposed structures of these complexes are justified by elemental analysis, FTIR spectroscopy, UV-VIS spectrophotometry, and Bohr magnetic moments . The complexes show biological activities in relation to employed standard medicinal drugs .
6. Antiviral and Antifungal Agent
- Application Summary: Pyrazolones, including “4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one”, are used as antibacterial, antifungal, anti-inflammatory, cytotoxic, analgesic, antiviral, and SARS-corona virus 3C-like protease inhibitors .
- Methods of Application: The compound is used in its pure form or as a part of a complex to inhibit the growth of bacteria, fungi, and viruses .
- Results: The compound has shown promising results in inhibiting the growth of various microorganisms and viruses .
4. Non-Aqueous Solvent Extraction
- Application Summary: This compound is used in the non-aqueous solvent extraction of gadolinium (Gd (III) ion) .
- Methods of Application: The process parameters are determined by employing two ionic liquids, namely, ( [C 1 C n im + ] [Tf 2 N − ], n = 4, 10) and CHCl 3, as diluents . Compared to CHCl 3, the ionic liquid offers increased distribution ratios in an aqueous medium .
- Results: Enhanced solvent extraction and improved separation are demonstrated upon the addition of ethylene glycol . The role of the ionic diluent in complexation processes and selectivity with the employment of the chelating agent for various metal s-, p-, d-, and f-cations is highlighted .
5. Bioactive Pyrazolone Phenylhydrazones
- Application Summary: The compound forms bioactive pyrazolone phenylhydrazones .
- Methods of Application: The compound is used to form complexes with Mn (II), Ni (II), Co (II), and Cu (II) ions . These complexes are formed by coordinating to the metal ion through the azomethine nitrogen C=N and the keto oxygen C=O .
- Results: The proposed structures of these complexes are justified by elemental analysis, FTIR spectroscopy, UV-VIS spectrophotometry, and Bohr magnetic moments . The complexes show biological activities in relation to employed standard medicinal drugs .
6. Antiviral and Antifungal Agent
- Application Summary: Pyrazolones, including “4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one”, are used as antibacterial, antifungal, anti-inflammatory, cytotoxic, analgesic, antiviral, and SARS-corona virus 3C-like protease inhibitors .
- Methods of Application: The compound is used in its pure form or as a part of a complex to inhibit the growth of bacteria, fungi, and viruses .
- Results: The compound has shown promising results in inhibiting the growth of various microorganisms and viruses .
Eigenschaften
IUPAC Name |
4-benzoyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOLPAMOKSAEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037370 | |
| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19995 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
4551-69-3 | |
| Record name | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4551-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




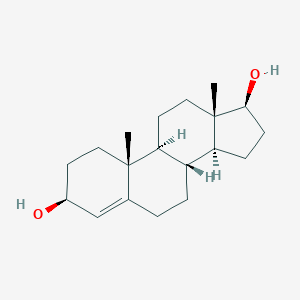
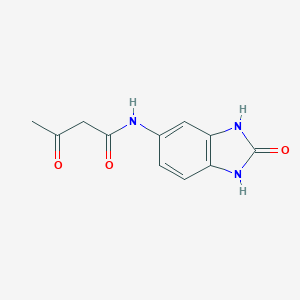
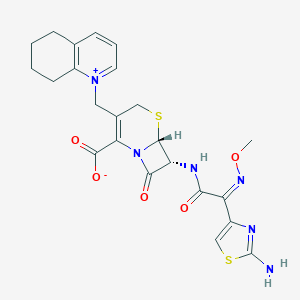
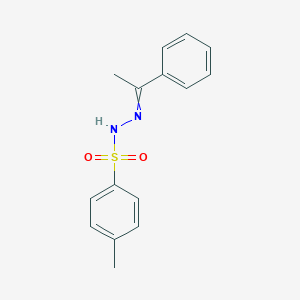
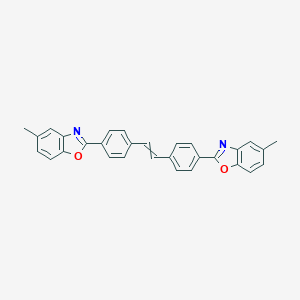
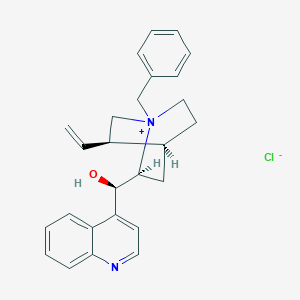
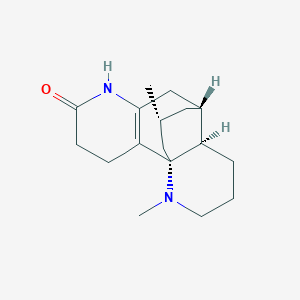
![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)
![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)
